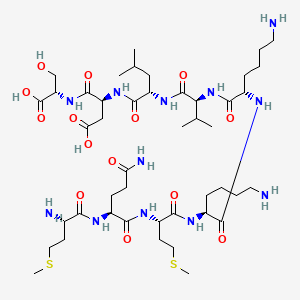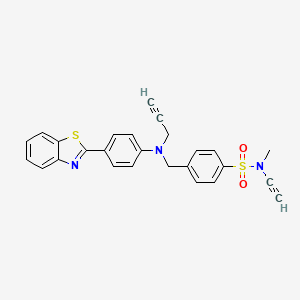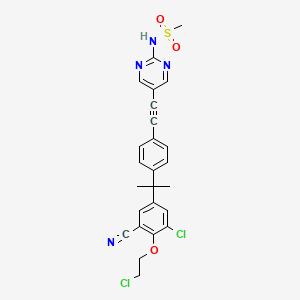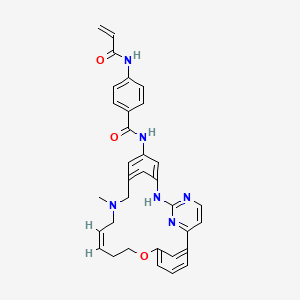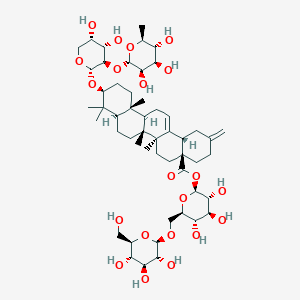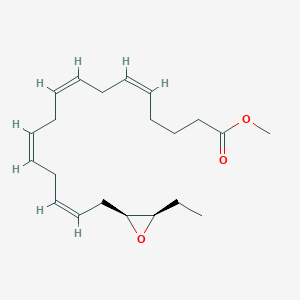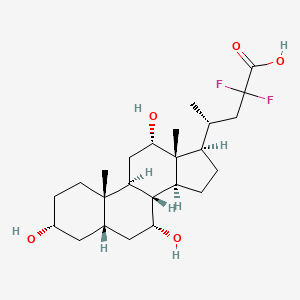
TGR5 agonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TGR5 agonist 4 is a compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), a receptor that interacts with bile acids on cell surfaces. TGR5 has become a promising therapeutic target for various metabolic disorders, including type II diabetes, due to its ability to regulate energy expenditure and blood sugar levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of triazole-based compounds, which are known for their TGR5 agonistic activity . The reaction conditions often include the use of dichloromethane as a solvent and acetyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.
化学反应分析
Types of Reactions
TGR5 agonist 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学研究应用
TGR5 agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of G-protein-coupled receptors.
Industry: Used in the development of new drugs targeting TGR5 for various diseases.
作用机制
TGR5 agonist 4 exerts its effects by binding to the TGR5 receptor, which is a member of the G-protein-coupled receptor superfamily. Upon activation, TGR5 induces the production of cyclic adenosine monophosphate (cAMP), which in turn activates various downstream signaling pathways, including nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) . These pathways play crucial roles in regulating energy expenditure, glucose metabolism, and inflammatory responses .
相似化合物的比较
Similar Compounds
Some similar compounds include:
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist known for its ability to stimulate glucagon-like peptide-1 (GLP-1) secretion.
4-benzofuranyloxynicotinamide derivatives: Known for their selective activation of TGR5 and regulation of different signaling pathways.
Uniqueness
TGR5 agonist 4 is unique due to its high potency and selectivity for the TGR5 receptor. It has shown promising results in preclinical studies for its ability to regulate energy expenditure and glucose metabolism, making it a potential candidate for the treatment of metabolic disorders .
属性
分子式 |
C24H38F2O5 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC 名称 |
(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
InChI 键 |
BAAUSBFPCCBIKT-FHAGEWQDSA-N |
手性 SMILES |
C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
规范 SMILES |
CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


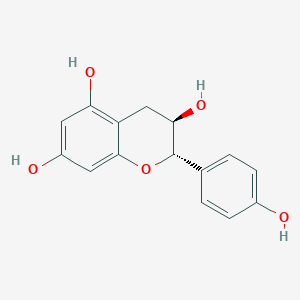
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,4aR,6aR,6aR,6bR,8aR,9R,10R,11R,12aR,14aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12385422.png)
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
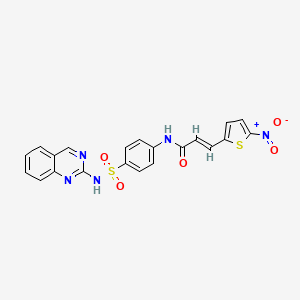

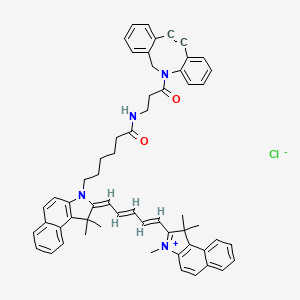
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
